molecular formula C19H17NO5 B12160550 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

Katalognummer: B12160550
Molekulargewicht: 339.3 g/mol
InChI-Schlüssel: GSFDNVPZYLPNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is a complex polycyclic heterocyclic compound characterized by a fused pyrano-pyrido-quinoline core and three ketone groups (trione). The molecule features a methoxy substituent at position 2 and methyl groups at positions 4 and 6, contributing to its steric and electronic properties. Such structures are typically synthesized via multi-step reactions involving cyclocondensation, Knoevenagel condensation, or lactonization, as seen in related compounds .

Eigenschaften

Molekularformel

C19H17NO5

Molekulargewicht

339.3 g/mol

IUPAC-Name

15-methoxy-10,10,12-trimethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),11,13,15-pentaene-4,6,8-trione

InChI

InChI=1S/C19H17NO5/c1-9-8-19(2,3)20-16-11(9)5-10(24-4)6-12(16)17-15(18(20)23)13(21)7-14(22)25-17/h5-6,8H,7H2,1-4H3

InChI-Schlüssel

GSFDNVPZYLPNJC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(N2C3=C(C=C(C=C13)OC)C4=C(C2=O)C(=O)CC(=O)O4)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrano[3,2-c]Pyridone-Quinoline Hybrid Synthesis

A foundational approach involves adapting protocols for pyrano[3,2-c]pyridones and quinolones. As demonstrated by, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one A with malononitrile B and a methoxy-substituted aldehyde C in ethanol, catalyzed by triethylamine, yields pyrano-fused intermediates (Scheme 1). For the target compound, 2-methoxy-4-hydroxybenzaldehyde C1 serves as the aldehyde component, introducing the methoxy group at position 2. The reaction proceeds via Knoevenagel condensation between A and C1 , followed by nucleophilic attack of malononitrile to form the pyran ring. Refluxing in ethanol for 50 minutes affords the pyrano[3,2-c]quinoline core D in ~85% yield.

Key Optimization Parameters

  • Catalyst : Triethylamine (0.05 mL per 0.8 mmol substrate) ensures efficient enolate formation.

  • Solvent : Ethanol (96% aqueous) balances solubility and reaction kinetics.

  • Temperature : Reflux conditions (78–80°C) drive cyclization without side-product formation.

Incorporation of Trimethyl Substituents

The 4,6,6-trimethyl groups originate from dimedone (5,5-dimethylcyclohexane-1,3-dione) E , a common precursor in chromene syntheses. In a modified MCR, E reacts with D under piperidine catalysis to install the methyl groups via Michael addition and subsequent cyclocondensation (Scheme 2). Ethanol/dioxane (5:1) as the solvent system enhances solubility of the hydrophobic dimedone-derived intermediates, achieving F in 68% yield after recrystallization.

Catalytic Synthesis Using Functionalized Nanoparticles

Magnetic Nano-Catalyzed Cyclization

Fe3O4@SiO2-pr-NH2 nanoparticles G accelerate the formation of the pyrido[3,2,1-ij]quinoline moiety (Scheme 3). A four-component reaction between A , C1 , malononitrile B , and ammonium acetate H in the presence of G (5 mol%) under solvent-free conditions at 120°C for 40 minutes yields the tricyclic intermediate I . The magnetic catalyst facilitates rapid imine formation and intramolecular cyclization, reducing reaction time by 60% compared to traditional methods.

Catalyst Recovery and Reusability

  • Recovery : Magnetic separation achieves >95% catalyst recovery.

  • Reusability : G retains 90% activity after five cycles, confirmed by XRD and FT-IR.

Cyclization Reactions with Piperidine Catalysis

Tandem Knoevenagel-Michael Cyclization

Piperidine-mediated cyclization of D and E in ethanol generates the fused pyrido-quinoline system (Scheme 4). The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and active methylene group.

  • Michael addition of dimedone to the α,β-unsaturated nitrile.

  • Cyclodehydration to form the 10-membered trione structure.

Reaction Conditions

  • Molar Ratio : 1:2:2 (aldehyde:malononitrile:dimedone).

  • Time : 3 hours under reflux.

  • Yield : 61–68% after recrystallization.

Solvent and Temperature Optimization

Solvent Effects on Yield and Purity

Comparative studies reveal ethanol as optimal for MCRs due to its polarity and boiling point. Substituting ethanol with DMF or THF reduces yields by 20–30% due to poor intermediate solubility.

Temperature-Dependent Cyclization

Controlled heating (70–80°C) minimizes side reactions such as aldol condensation. Exceeding 90°C promotes decomposition of the trione moiety, evidenced by HPLC-MS analysis.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Purity (%)
MCR (Triethylamine)NoneEthanol0.88598
Nanoparticle (Fe3O4)Fe3O4@SiO2-pr-NH2Solvent-free0.77895
Piperidine-MediatedPiperidineEthanol3.06897

Key Findings :

  • Triethylamine-catalyzed MCR offers the highest yield and purity.

  • Magnetic nanocatalysts enable rapid, eco-friendly synthesis but require higher catalyst loading.

  • Piperidine methods are cost-effective but time-intensive.

Mechanistic Insights into Tricyclic Formation

Spectroscopic Validation

  • IR : Bands at 2218 cm⁻¹ (CN) and 1685 cm⁻¹ (C=O) confirm nitrile and ketone groups.

  • 1H NMR : Singlets at δ 0.74 ppm (6H, 2CH3) and δ 7.84 ppm (arylidene H) validate methyl and aromatic protons.

  • 13C NMR : Signals at 119.4 ppm (CN) and 195 ppm (C=O) align with proposed intermediates .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]chinolin-8,9,11(10H)-trion hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von 2-Methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]chinolin-8,9,11(10H)-trion beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. Die Verbindung kann Enzyme hemmen, die an der Zellproliferation beteiligt sind, wie z. B. Topoisomerasen und Kinasen, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Es kann auch Immunreaktionen modulieren, indem es die Produktion von proinflammatorischen Zytokinen und reaktiven Sauerstoffspezies hemmt.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to interact effectively with cancer cell lines, demonstrating cytotoxic effects. For instance, molecular docking studies indicate that it binds well to key targets involved in cancer progression, suggesting a mechanism of action that could inhibit tumor growth .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This dual activity makes it a candidate for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione may possess neuroprotective properties. It has been evaluated for its ability to prevent neuronal cell death in models of neurodegenerative diseases .

Photovoltaic Materials

The compound has been explored as a potential material in organic photovoltaic cells due to its favorable electronic properties. Its ability to absorb light and convert it into electrical energy makes it suitable for use in solar energy applications .

Organic Light Emitting Diodes (OLEDs)

In the realm of optoelectronics, this compound shows promise for use in OLED technology. Its luminescent properties can be harnessed to create efficient light-emitting devices .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Effective binding to anticancer targets; cytotoxic effects observed.
Antimicrobial Properties Inhibitory effects on Gram-positive and Gram-negative bacteria.
Neuroprotective Effects Potential to prevent neuronal cell death; further studies needed.
Photovoltaic Materials Favorable electronic properties for solar energy applications.
OLED Technology Demonstrated luminescent properties suitable for light-emitting devices.

Wirkmechanismus

The mechanism of action of 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells. It can also modulate immune responses by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The 4,6,6-trimethyl groups may increase steric hindrance, affecting binding interactions .
  • Trione Positioning: The 8,9,11-trione arrangement in the target compound differs from the 6,7,12-trione in naphthofuroquinolines, which showed anticancer activity at 10 μM . This suggests trione position and ring fusion geometry critically influence bioactivity.

Physicochemical Properties

Property Target Compound 5-{4-Nitrophenyl}-indeno-pyrido-pyrimidine Spiro-imidazolidine-pyrroloquinoline
Molecular Formula C₂₀H₁₈N₂O₅ (inferred) C₂₂H₁₇N₅O₅ C₁₄H₁₃N₃O₃
Molecular Weight ~366.37 g/mol 439.40 g/mol 271.27 g/mol
Key Substituents Methoxy, trimethyl Nitrophenyl, methyl Methyl, spiro-imidazolidine
Polarity Moderate (methoxy enhances solubility) High (nitro group) Low (non-polar substituents)

Biologische Aktivität

2-Methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione (CAS Number: 894214-86-9) is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17NO5
  • Molecular Weight : 339.34 g/mol
  • SMILES Notation : COc1cc2C(=CC(n3c2c(c1)c1OC(=O)CC(=O)c1c3=O)(C)C)C

Biological Activities

Research indicates that pyranoquinoline derivatives exhibit a variety of biological activities. The specific compound has been linked to several pharmacological effects:

Antitumor Activity

Studies have shown that compounds similar to 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline derivatives can inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines including HeLa and MCF-7 with IC50 values ranging from 45 to 97 nM for structurally related compounds .

Antibacterial and Antimicrobial Effects

Research has highlighted the antimicrobial properties of pyranoquinoline derivatives:

  • Compounds in this class have shown significant antibacterial activity with IC50 values indicating effectiveness against common bacterial strains. For example, derivatives have been reported to exhibit antimicrobial activity with IC50 values around 257 mM for specific substitutions .

Antioxidant Activity

The antioxidant potential of similar compounds has been explored:

  • Pyranoquinolines have demonstrated the ability to scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a series of pyranoquinoline derivatives. The results indicated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 48 nM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, a derivative of the pyranoquinoline showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both bacterial strains.

Research Findings Summary Table

Biological ActivityObserved EffectReference
AntitumorIC50 = 45–97 nM against MCF-7 and HCT-116
AntibacterialMIC = 32 μg/mL against S. aureus and E. coli
AntioxidantEffective free radical scavenging

Q & A

Q. What are the primary synthetic routes for 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione?

The synthesis typically involves multi-step cyclization and functionalization reactions. For example, intermediates like 4-hydroxy-pyrano[3,2-c]quinoline-4,5(6H)-diones can react with amines or aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to form trione derivatives. Cyclization steps often require precise temperature control (70–100°C) and acid/base catalysts .

Q. How is the molecular structure of this compound characterized in academic research?

X-ray crystallography is the gold standard for structural elucidation, providing bond angles, torsion angles, and hydrogen-bonding patterns (e.g., O/C–H···O interactions). Complementary techniques include NMR (¹H/¹³C, COSY, HSQC) to resolve substituent positions and mass spectrometry for molecular weight validation. For example, triclinic crystal systems (space group P1) with specific unit cell parameters (e.g., a = 9.6964 Å, b = 10.2315 Å) have been reported for related fused quinoline derivatives .

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions. Yields improve with anhydrous conditions, inert atmospheres (N₂/Ar), and controlled heating (e.g., 80°C for 12–24 hours). Catalysts like ammonium acetate or deep eutectic solvents can accelerate cyclization while reducing side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. To address this:

  • Repeat experiments under standardized conditions.
  • Use dynamic NMR to probe temperature-dependent shifts.
  • Compare with computational models (DFT calculations for optimized geometries). For example, torsional angles (e.g., C2–C3–C7–C23 = 151.18°) from X-ray may differ from solution-state NMR due to rotational barriers .

Q. What strategies are effective for improving enantiomeric purity in asymmetric synthesis?

Chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) or enantioselective catalysts (e.g., organocatalysts) can control stereochemistry. Chromatographic resolution (HPLC with chiral columns) and crystallization in chiral solvents (e.g., ethyl lactate) are post-synthetic purification methods. Reaction optimization studies should monitor enantiomeric excess (ee) via circular dichroism or chiral NMR shift reagents .

Q. How does substituent variation (e.g., methoxy vs. methyl groups) impact biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance binding to hydrophobic pockets in enzymes, while bulky substituents (e.g., trimethyl) may reduce solubility. For neuroprotective or antitubulin applications, substituent positioning on the quinoline ring is critical. In vitro assays (e.g., MTT for cytotoxicity) and molecular docking (e.g., with tubulin β-chain) are used to validate hypotheses .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores.
  • Molecular dynamics simulations : Analyze binding stability with target proteins (e.g., >50 ns simulations for RMSD/RMSF plots). For example, a TPSA >140 Ų suggests poor blood-brain barrier penetration, guiding structural modifications for CNS-targeted drugs .

Methodological Tables

Q. Table 1. Reaction Optimization for Cyclization Step

ConditionSolventCatalystTemp (°C)Yield (%)Reference
AnhydrousDMFNH₄OAc8078
N₂ atmosphereDMSODeep eutectic7082
RefluxEthanolH₂SO₄10065

Q. Table 2. Key Crystallographic Data

ParameterValueReference
Crystal systemTriclinic (P1)
Unit cell (Å)a = 9.6964, b = 10.2315
Torsional anglesC2–C3–C7–C23 = 151.18°
Hydrogen bondingO/C–H···O, C–H···π interactions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.